
Technical Guide: (S)-2-Methylmorpholine
Hydrochloride (CAS 163269-30-5)

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: 2-Methylmorpholine hydrochloride

CAS No.: 59229-57-1

Cat. No.: B1592565

Get Quote

The Chiral Morpholine Scaffold in Drug Discovery

Executive Summary
(S)-2-Methylmorpholine hydrochloride is a high-value chiral building block used extensively

in modern medicinal chemistry. While the morpholine ring itself is a "privileged structure" known

for improving drug solubility and metabolic stability, the introduction of the C2-methyl group

adds a critical layer of stereochemical complexity. This guide details the physiochemical logic,

synthetic pathways, and handling protocols required to utilize this reagent effectively in lead

optimization.

Part 1: Chemical Identity & Physiochemical
Profile[1]
The hydrochloride salt (CAS 163269-30-5) is the preferred storage form due to the volatility

and oxidative instability of the free base.
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Property Specification

Chemical Name (2S)-2-Methylmorpholine hydrochloride

CAS Number 163269-30-5 (Salt); 74572-13-7 (Free Base)

Molecular Formula C₅H₁₁NO[1][2][3][4][5] · HCl

Molecular Weight 137.61 g/mol

Appearance White to off-white crystalline solid

Chirality (S)-Enantiomer (derived from L-Alanine pool)

Solubility
High in Water, Methanol, DMSO; Low in Et₂O,

Hexanes

Hygroscopicity High (Deliquescent)

The "Methyl Effect": Why C2-Substitution Matters
In drug design, replacing a standard morpholine with (S)-2-methylmorpholine serves three

specific mechanistic functions:

Conformational Locking: The methyl group prefers the equatorial position to minimize 1,3-

diaxial interactions, locking the morpholine ring into a specific chair conformation. This

reduces the entropic penalty upon binding to a protein target.

Metabolic Blocking: The C2 position of morpholine is a "soft spot" for metabolic oxidation

(CYP450-mediated). Methyl substitution sterically hinders this site, prolonging half-life (

).

Chiral Discrimination: The (S)-methyl group can exploit specific hydrophobic pockets in the

target receptor that the achiral parent morpholine cannot access.

Logic Diagram: The Pharmacophore Strategy
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Figure 1: Mechanistic advantages of incorporating the (S)-2-methylmorpholine moiety into drug

scaffolds.

Part 2: Synthesis & Manufacturing Routes[1]
The synthesis of (S)-2-methylmorpholine typically relies on the "Chiral Pool" approach, utilizing

L-Alanine or L-Alaninol as the starting material to guarantee high enantiomeric excess (ee%).

The L-Alaninol Cyclization Route (Standard Lab
Protocol)
This route is preferred for its reliability and preservation of chirality.

Reaction Scheme:

Acylation: L-Alaninol reacts with Chloroacetyl chloride.

Cyclization: Base-induced intramolecular substitution forms the lactam (morpholin-3-one).

Reduction: The lactam is reduced (e.g., with LAH or BH₃) to the amine.

Salt Formation: Treatment with HCl gas/dioxane precipitates the stable salt.

Detailed Experimental Protocol
Note: This protocol describes the conversion to the free base and subsequent salt formation.
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Step 1: Acylation

Charge a flask with L-Alaninol (1.0 eq) and DCM (10 vol). Cool to 0°C.

Add Triethylamine (1.2 eq) followed by dropwise addition of Chloroacetyl chloride (1.1 eq).

Stir at 0°C for 2h, then warm to RT.

Quench with water, separate organic layer, dry over Na₂SO₄, and concentrate to yield the

chloro-amide intermediate.

Step 2: Cyclization (Lactam Formation)

Dissolve the intermediate in THF.

Slowly add NaH (60% dispersion, 1.5 eq) at 0°C (Hydrogen gas evolution!).

Stir at RT for 4–6h until TLC shows consumption of starting material.

Workup: Quench with sat. NH₄Cl, extract with EtOAc.

Step 3: Reduction & Salt Formation

Dissolve the cyclic lactam in anhydrous THF.

Add LiAlH₄ (2.0 eq) carefully at 0°C. Reflux for 12h.

Fieser Quench: Cool to 0°C. Add water (x mL), 15% NaOH (x mL), then water (3x mL).

Filter the granular precipitate. The filtrate contains (S)-2-methylmorpholine (free base).

Salt Precipitation: Add 4M HCl in Dioxane (1.5 eq) to the filtrate. The white solid (CAS

163269-30-5) precipitates immediately. Filter and dry under vacuum.

Synthesis Workflow Diagram
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Figure 2: Step-by-step synthetic pathway from L-Alaninol to the target hydrochloride salt.

Part 3: Handling, Stability & Quality Control
Handling the Hydrochloride Salt
The HCl salt is significantly more stable than the free base but requires specific handling:
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Hygroscopicity: It is deliquescent. Weighing must be done quickly, or in a glovebox for

precision work.

Storage: Store at 2–8°C under Argon or Nitrogen.

Free-Basing (In-Situ): For nucleophilic substitution reactions (e.g., S_NAr), do not use the

salt directly.

Protocol: Suspend the HCl salt in the reaction solvent (e.g., DMF, CH₃CN). Add 2.0–3.0

equivalents of DIPEA or K₂CO₃. Stir for 15 mins before adding the electrophile.

Quality Control: Determining Enantiomeric Purity
Standard NMR cannot distinguish enantiomers. You must use Chiral HPLC or derivatization.

Method A: Chiral HPLC (Direct)[6][7]

Column: Chiralpak IG-3 or IC (Polysaccharide-based).

Mobile Phase: Hexane : EtOH : Diethylamine (90:10:0.1).

Detection: UV 210 nm (Low absorption, high concentration required) or Refractive Index (RI).

Target: ee% > 98%.

Method B: Mosher's Amide Derivatization (NMR)

React a small sample of the free base with (R)-(-)-MTPA-Cl.

Analyze ¹H NMR or ¹⁹F NMR.

The diastereomeric methyl doublets will appear at distinct chemical shifts, allowing

integration to calculate ee%.

Part 4: Applications in Drug Discovery
Kinase Inhibitors (PI3K/mTOR)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.chromatographyonline.com/view/strategy-developing-hplc-methods-chiral-drugs-1
https://rjptonline.org/HTML_Papers/Research%20Journal%20of%20Pharmacy%20and%20Technology__PID__2019-12-5-43.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1592565?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Morpholines are classic hinge-binders in kinase inhibitors. The (S)-methyl variant is often

employed to fine-tune selectivity between lipid kinases (PI3K) and protein kinases.

Mechanism:[6][8] The oxygen atom of the morpholine accepts a hydrogen bond from the

kinase hinge region. The (S)-methyl group projects into a hydrophobic sub-pocket (e.g., near

the gatekeeper residue), improving selectivity over the achiral analog.

Receptor Antagonists (NK1, GPCRs)
In Neurokinin-1 (NK1) antagonists, the morpholine ring serves as a core scaffold. The chirality

dictates the puckering of the ring, which aligns the pendant groups (benzyl/phenyl) into the

correct pharmacophore orientation for receptor binding.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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